molecular formula C23H27N3O5S2 B1669022 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one oxime CAS No. 300802-28-2

2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one oxime

Cat. No. B1669022
CAS RN: 300802-28-2
M. Wt: 489.6 g/mol
InChI Key: XYZXEEIUKQGUHB-UHFFFAOYSA-N
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Description

2,7-Bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one oxime (2,7-BPSF-oxime) is a synthetic compound that has recently been studied for its potential to act as a therapeutic agent in various diseases. It has been demonstrated to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In addition, it has been found to have antioxidant and neuroprotective properties. This review will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions for 2,7-BPSF-oxime.

Scientific Research Applications

Cancer Research

CIL56 has been studied for its effects on esophageal squamous cell carcinoma cells . It has been found to significantly inhibit the proliferation and migration of these cells . CIL56 also affects the concentration of iron ions and glutathione in these cells, and reduces the expression of iron-death-related proteins xCT and GPX4, as well as YAP1 protein .

Nonapoptotic Cell Death

CIL56 has been associated with a form of nonapoptotic cell death that is distinct from necroptosis, ferroptosis, and classic necrosis . This cell death requires a protein acyltransferase complex comprising the enzyme ZDHHC5 and an accessory subunit, GOLGA7 .

Neurological Research

Research has been conducted on the effects of long-term cholinergic activity on the functional heterogeneity of CA3 pyramidal neurons . While this research does not directly involve CIL56, it does involve the CA3 region, which is another name for the compound.

Connectivity in Neural Networks

There has been research into the local connectivity between two distinct CA3 cell types: thorny and athorny pyramidal cells . This research could have implications for understanding how different subpopulations of neurons contribute to network activity.

Synthesis of Novel Compounds

While not directly involving CIL56, research has been conducted into the synthesis of novel pyrimidine derivatives . Given that CIL56 is a pyrimidine derivative, this research could potentially be relevant for understanding the synthesis and potential applications of CIL56.

Binding Affinity

There is data available on the binding affinity of CIL56, which could be useful for understanding its potential interactions with other molecules .

properties

IUPAC Name

N-[2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c27-24-23-21-15-17(32(28,29)25-11-3-1-4-12-25)7-9-19(21)20-10-8-18(16-22(20)23)33(30,31)26-13-5-2-6-14-26/h7-10,15-16,27H,1-6,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZXEEIUKQGUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the mechanism of action of CIL56?

A1: CIL56 induces an unconventional form of nonapoptotic cell death that is distinct from necroptosis, ferroptosis, and classic necrosis []. While the exact mechanism remains unclear, CIL56-induced cell death requires a protein acyltransferase complex consisting of the enzyme ZDHHC5 and its accessory subunit GOLGA7 []. This complex is localized to the plasma membrane and is involved in protein palmitoylation. Interestingly, the enzymatic activity of ZDHHC5 is not required for CIL56 uptake but is essential for its cell death-inducing effects []. Additionally, CIL56 treatment appears to inhibit protein secretion from the trans-Golgi apparatus [], suggesting a potential link to its mechanism of action.

Q2: Are there any specific genes identified that are involved in CIL56-induced cell death?

A2: Yes, a genome-wide CRISPR screen identified several genes involved in CIL56-induced cell death []. One crucial gene is ACACA (acetyl-CoA carboxylase 1), which encodes the rate-limiting enzyme in de novo lipid synthesis []. Disrupting ACACA renders cells resistant to CIL56-induced death, suggesting a crucial role for lipid metabolism in this process []. Another study highlighted the role of trans-2-enoyl-CoA reductase (TECR), an enzyme involved in very long-chain fatty acid (VLCFA) synthesis and the sphingosine-to-glycerophospholipid pathway, in CIL56-induced cell death []. Interestingly, while TECR is essential for this form of cell death, VLCFA synthesis itself appears dispensable. Instead, the study suggests that the conversion of sphingosine to palmitate by TECR plays a more significant role [].

Q3: What is the relationship between CIL56 and ceramide species?

A3: Research indicates that CIL56 treatment leads to a significant increase in palmitoyl-ceramide levels []. This finding is noteworthy because ceramide species have long been implicated in various cell death processes. The precise role of palmitoyl-ceramide in CIL56-induced cell death is currently under investigation [], but it suggests a potential mechanism by which this compound exerts its lethal effects.

Q4: Does CIL56 interact with other signaling pathways involved in cell fate?

A4: There is evidence suggesting that CIL56 may interact with the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. One study demonstrated that CIL56 could inhibit the activity of Yes-associated protein (YAP), a downstream effector of the Hippo pathway []. Inhibiting YAP with CIL56 reduced hypoxia-induced endothelial-to-mesenchymal transition (EndMT) in a cellular model []. These findings suggest a potential interplay between CIL56 and the Hippo pathway, although further research is needed to fully elucidate this interaction.

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